molecular formula C21H21ClN4O2 B2435386 3-(5-chloro-2-methylphenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 847399-02-4

3-(5-chloro-2-methylphenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2435386
CAS No.: 847399-02-4
M. Wt: 396.88
InChI Key: HYZCEHLEVZDFQZ-UHFFFAOYSA-N
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Description

3-(5-chloro-2-methylphenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H21ClN4O2 and its molecular weight is 396.88. The purity is usually 95%.
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Properties

IUPAC Name

3-(5-chloro-2-methylphenyl)-6-(4-phenylpiperazin-1-yl)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2/c1-15-7-8-16(22)13-18(15)26-20(27)14-19(23-21(26)28)25-11-9-24(10-12-25)17-5-3-2-4-6-17/h2-8,13-14H,9-12H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZCEHLEVZDFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=O)C=C(NC2=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(5-Chloro-2-methylphenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₂₄H₂₆ClN₅O₂
  • Molecular Weight : 451.9 g/mol

Antitumor Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant antitumor properties. Specifically, studies have shown that similar compounds can induce apoptosis in cancer cells. For instance, a related compound demonstrated an IC50 value of 49.85 µM against specific cancer cell lines, highlighting the potential for this compound to exhibit similar effects .

The proposed mechanism of action for compounds in this class often involves the inhibition of key signaling pathways associated with cell proliferation and survival. For example, some studies suggest that such compounds can inhibit Aurora-A kinase activity, which is crucial in cell cycle regulation. Inhibition of this kinase has been linked to reduced tumor growth and increased apoptosis in cancer cells .

Data Table: Biological Activities

Activity IC50 Value (µM) Cell Line Reference
Antitumor Activity49.85A549
Aurora-A Kinase Inhibition0.067Various Cancer Lines
Apoptosis InductionVariesK-562

Study 1: Anticancer Potential

In a study evaluating various pyrimidine derivatives, this compound was tested for its cytotoxic effects against multiple cancer cell lines. The results indicated significant growth inhibition and apoptosis induction, supporting its potential as an anticancer agent.

Study 2: Kinase Inhibition

Another case study focused on the compound's ability to inhibit Aurora-A kinase. The results showed that at low concentrations (IC50 = 0.067 µM), the compound effectively inhibited kinase activity, leading to cell cycle arrest and subsequent apoptosis in treated cancer cells.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis typically involves multi-step reactions, starting with alkylation or substitution of pyrimidine-2,4-dione precursors. Key steps include:

  • Alkylation : Reacting halogenated pyrimidine intermediates with 4-phenylpiperazine derivatives in polar aprotic solvents (e.g., DMF) using potassium carbonate as a base .
  • Substitution : Introducing the 5-chloro-2-methylphenyl group via nucleophilic aromatic substitution under controlled temperatures (60–80°C) .
    Optimization strategies :
    • Use coupling agents (e.g., CDI) to enhance reactivity between less nucleophilic partners .
    • Purify intermediates via column chromatography or recrystallization to minimize side products .
    • Monitor reaction progress with TLC or HPLC to adjust reaction times .

Advanced: How can computational methods predict reactivity and guide derivative design?

Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms can:

  • Identify electrophilic/nucleophilic sites on the pyrimidine and piperazine rings for targeted modifications .
  • Simulate transition states to predict regioselectivity in alkylation or substitution reactions .
  • Optimize synthetic routes by narrowing experimental conditions (e.g., solvent polarity, temperature) through machine learning-driven data analysis .

Basic: What spectroscopic techniques effectively characterize this compound?

Answer:

  • 1H/13C NMR : Key features include:
    • Downfield signals for the pyrimidine-dione carbonyl groups (δ ~160–170 ppm in 13C NMR) .
    • Multiplet patterns for the piperazine ring protons (δ ~2.5–3.5 ppm) and aromatic substituents .
  • HRMS : Confirm molecular weight with <5 ppm error; e.g., [M+H]+ peaks matching calculated values .

Advanced: How to resolve contradictions in reported biological activity data?

Answer: Contradictions often arise from:

  • Assay variability : Differences in cell lines, bacterial strains, or dosage ranges. Standardize protocols using WHO-recommended strains .
  • Structural impurities : Validate compound purity (>95%) via HPLC and elemental analysis .
  • Mechanistic studies : Use knock-out models or isotopic labeling to confirm target engagement .

Basic: How do structural modifications influence physicochemical properties?

Answer:

  • Piperazine substituents : Electron-withdrawing groups (e.g., -F) increase polarity and solubility but reduce logP .
  • Pyrimidine modifications : Methyl or chloro groups enhance metabolic stability but may lower bioavailability .
  • Derivative design : Replace the phenyl group in the piperazine moiety with heterocycles (e.g., thiazole) to modulate pharmacokinetics .

Advanced: How does the 4-phenylpiperazinyl group affect pharmacokinetics?

Answer:

  • Binding affinity : The piperazine ring facilitates interactions with CNS targets (e.g., serotonin receptors) via hydrogen bonding .
  • ADMET predictions : Tools like SwissADME predict increased blood-brain barrier permeability due to moderate logP (~3.5) .
  • Metabolism : Piperazine N-oxidation is a major metabolic pathway; in silico models (e.g., MetaSite) identify cytochrome P450 isoforms involved .

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